1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe triazolopyrimidine scaffold is known for its presence in various bioactive molecules, making it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several methods. One common approach involves the condensation of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired triazolopyrimidine derivative.
Another method involves the annulation of the triazole fragment to a pyrimidine ring. This can be achieved by the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction conditions for this method vary, but it generally involves heating the reactants in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Agriculture: It is explored for its herbicidal and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Material Science: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines are known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine:
Uniqueness
1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature may contribute to its distinct biological activities and potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
(6E)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4+ |
InChI Key |
WGODPUXRWOWIEZ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\1/C=NC2=NC=NN2C1=O)/O |
Canonical SMILES |
CC(=C1C=NC2=NC=NN2C1=O)O |
Origin of Product |
United States |
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